4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a benzofuran ring fused to a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . This is followed by the formation of the pyrrolidine ring through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis (MWI) to accelerate reaction times and improve efficiency . Additionally, the use of transition-metal catalysis can facilitate the cyclization processes required to form the complex ring structures .
Chemical Reactions Analysis
Types of Reactions
4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzofuran ring can be substituted with halogens or other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce pyrrolidine-3-ol derivatives .
Scientific Research Applications
4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzofuran ring can interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid apart from these compounds is its additional pyrrolidine ring, which introduces unique chemical properties and potential biological activities. This structural difference can result in distinct interactions with molecular targets and different pharmacological profiles .
Biological Activity
4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzofuran moiety with a pyrrolidine ring, which may confer distinct pharmacological properties. Recent studies have explored its efficacy against various diseases, including bacterial infections, fungal diseases, and cancer.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Benzofuran ring : A fused aromatic system that contributes to its biological activity.
- Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances its interaction with biological targets.
- Carboxylic acid group : This functional group is crucial for the compound's solubility and reactivity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of benzofuran-based carboxylic acids have shown selective inhibition of carbonic anhydrase isoforms associated with cancer:
Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |
---|---|---|
9b | NA | 37.60 ± 1.86 |
9e | 14.91 ± 1.04 | 2.52 ± 0.39 |
9f | 19.70 ± 2.06 | 11.50 ± 1.05 |
These values suggest that derivative 9e is particularly effective against the MDA-MB-231 breast cancer cell line, indicating a potential mechanism for inducing apoptosis in cancer cells through cell cycle arrest and increased apoptotic rates (up to 34% total apoptosis observed) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens, including resistant strains of bacteria:
Pathogen | MIC (µg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus | >64 |
Pseudomonas aeruginosa | >64 |
Klebsiella pneumoniae | >64 |
These results indicate limited efficacy against Gram-negative bacteria, suggesting that modifications to the structure may be necessary to enhance antimicrobial activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Carbonic Anhydrases : The compound has been shown to inhibit specific carbonic anhydrase isoforms that are overexpressed in tumors, leading to reduced tumor growth and metastasis .
- Induction of Apoptosis : Studies have demonstrated that treatment with certain derivatives leads to significant increases in apoptotic markers in cancer cells, indicating a potential therapeutic pathway for cancer treatment .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2-M phase, which is critical for the development of effective anticancer therapies .
Case Studies
A notable study investigated the effects of various benzofuran derivatives on breast cancer cell lines, highlighting the promising anticancer activity of compounds structurally related to this compound. The study utilized flow cytometry and other assays to assess cell viability and apoptosis rates, demonstrating significant therapeutic potential .
Properties
CAS No. |
88234-81-5 |
---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-12-11(13(16)17)8(6-14-12)10-5-7-3-1-2-4-9(7)18-10/h1-5,8,11H,6H2,(H,14,15)(H,16,17) |
InChI Key |
XSPMGTRNNWVXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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